1-[4-(difluoromethoxy)-3-hydroxyphenyl]ethan-1-one
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Overview
Description
1-[4-(Difluoromethoxy)-3-hydroxyphenyl]ethan-1-one is a chemical compound characterized by the presence of a difluoromethoxy group and a hydroxyphenyl group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-[4-(difluoromethoxy)-3-hydroxyphenyl]ethan-1-one typically involves the difluoromethylation of phenolic compounds. One common method includes the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents under controlled conditions . Industrial production methods often utilize advanced techniques such as O-alkylation, oxidation, and N-acylation to achieve high yields and purity .
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)-3-hydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ethanone group to an alcohol.
Scientific Research Applications
1-[4-(Difluoromethoxy)-3-hydroxyphenyl]ethan-1-one has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as enzyme inhibition and receptor modulation.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)-3-hydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit phosphodiesterase-4 (PDE4) enzymes, leading to anti-inflammatory effects. The difluoromethoxy group enhances the compound’s binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)-3-hydroxyphenyl]ethan-1-one can be compared with similar compounds such as:
4-Difluoromethoxy-3-hydroxybenzaldehyde: This compound shares a similar structure but lacks the ethanone group, resulting in different chemical reactivity and applications.
1-(3-Chloro-4-hydroxyphenyl)ethan-1-one:
The unique combination of the difluoromethoxy and hydroxyphenyl groups in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
885132-72-9 |
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Molecular Formula |
C9H8F2O3 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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